molecular formula C4H4O3 B14445705 4-Hydroxy-3(2h)-furanone CAS No. 75786-90-2

4-Hydroxy-3(2h)-furanone

Cat. No.: B14445705
CAS No.: 75786-90-2
M. Wt: 100.07 g/mol
InChI Key: TXBANKNWILQCFG-UHFFFAOYSA-N
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Description

4-Hydroxy-3(2H)-furanone is an organic compound known for its significant role in the flavor and fragrance industry. It is a furan derivative that contributes to the sensory properties of various fruits and processed foods. This compound is naturally produced by plants and microorganisms or formed during the Maillard reaction, which is a chemical reaction between amino acids and reducing sugars that gives browned food its distinctive flavor .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-3(2H)-furanone can be achieved through several methods. One common approach involves the conversion of (2R,3R)-tartaric acid through a five-step sequence. The key step in this process is the formation of (4R,5R)-4,5-diacetyl-2,2-dimethyl-1,3-dioxolane by reacting methylmagnesium chloride with the corresponding 4,5-bis(dimethylamide) .

Industrial Production Methods: Industrial production of this compound often involves the Maillard reaction, which is widely used in the food industry to produce flavor compounds. This method is advantageous due to its efficiency and the ability to produce the compound in large quantities .

Chemical Reactions Analysis

Types of Reactions: 4-Hydroxy-3(2H)-furanone undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan-2,5-dione, while reduction can produce 4-hydroxy-2,5-dimethylfuran .

Scientific Research Applications

4-Hydroxy-3(2H)-furanone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Hydroxy-3(2H)-furanone involves its interaction with various molecular targets and pathways. In the context of the Maillard reaction, it acts as an intermediate that contributes to the formation of flavor compounds. Its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress .

Comparison with Similar Compounds

4-Hydroxy-3(2H)-furanone can be compared with other similar compounds such as:

Uniqueness: What sets this compound apart is its prominent role in the flavor and fragrance industry, particularly due to its natural occurrence and formation during the Maillard reaction. Its versatility in various chemical reactions and applications in multiple fields further highlight its uniqueness .

Properties

CAS No.

75786-90-2

Molecular Formula

C4H4O3

Molecular Weight

100.07 g/mol

IUPAC Name

4-hydroxyfuran-3-one

InChI

InChI=1S/C4H4O3/c5-3-1-7-2-4(3)6/h1,5H,2H2

InChI Key

TXBANKNWILQCFG-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)C(=CO1)O

Origin of Product

United States

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